6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline
Description
6-(3a-{[(5-Methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline is a bicyclic compound featuring a fused octahydrocyclopenta[c]pyrrole core conjugated with a quinoxaline moiety and a 5-methylpyrimidin-2-yloxy substituent. The compound’s structural complexity arises from its stereochemically dense bicyclic framework and the electron-deficient aromatic quinoxaline system, which may confer unique binding properties in biological systems.
Properties
IUPAC Name |
[3a-[(5-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-quinoxalin-6-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-10-25-21(26-11-15)29-14-22-6-2-3-17(22)12-27(13-22)20(28)16-4-5-18-19(9-16)24-8-7-23-18/h4-5,7-11,17H,2-3,6,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQWEIXTWLYTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC23CCCC2CN(C3)C(=O)C4=CC5=NC=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves multiple steps, including the formation of quinoxaline and pyrimidine rings, along with careful handling of reactive intermediates. Conditions such as temperature, pressure, and the use of catalysts like palladium or copper can play significant roles in its formation.
Industrial Production Methods: Industrial synthesis usually scales up the laboratory procedures, optimizing the reaction conditions to ensure higher yields and purity. This can involve continuous flow processes or batch reactions in large reactors.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism by which "6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)quinoxaline" exerts its effects often involves its binding to molecular targets such as enzymes or receptors. This can lead to the inhibition or activation of biological pathways, impacting cellular processes. The exact pathways and molecular targets vary based on the specific application or research focus.
Comparison with Similar Compounds
The compound shares structural and synthetic parallels with several bicyclic pyrrolo derivatives, particularly those targeting RBP3. Below is a detailed comparison with key analogs:
Structural Similarities and Differences
Key Observations :
- Core Flexibility: Unlike compounds 42, 43, and 33, which retain the octahydrocyclopenta[c]pyrrole core, the target compound incorporates a quinoxaline ring, likely enhancing π-π stacking interactions in target binding .
- Substituent Diversity : The 5-methylpyrimidin-2-yloxy group in the target compound differs from the pyrimidine-carboxylic acid substituents in analogs 42, 43, and 33. This substitution may alter solubility or target selectivity.
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from analogs:
- RBP4 Antagonism: Compounds 42, 43, and 33 exhibit nanomolar binding affinity for RBP4, a protein implicated in retinol transport and metabolic disorders. The quinoxaline moiety in the target compound may enhance binding through additional hydrophobic or stacking interactions .
- Solubility : Pyrimidine-carboxylic acid analogs (42, 43, 33) benefit from improved aqueous solubility due to ionizable carboxylic groups. The target compound’s neutral 5-methylpyrimidin-2-yloxy substituent may reduce solubility, necessitating prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
